![molecular formula C14H13FN2O5 B3112213 2-[3-(3-氟苄基)-2,4,5-三氧代-1-咪唑烷基]乙酸乙酯 CAS No. 188624-41-1](/img/structure/B3112213.png)
2-[3-(3-氟苄基)-2,4,5-三氧代-1-咪唑烷基]乙酸乙酯
描述
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl acetate with a 3-fluorobenzyl isocyanate . The imidazolidinone ring forms through a cyclization reaction, resulting in the final product. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate consists of an imidazolidinone ring fused to an ethyl acetate moiety. The fluorobenzyl group is attached to the imidazolidinone ring. This arrangement influences its biological activity and reactivity .
科学研究应用
合成和表征
- 已经开发了具有类似结构化合物的新的合成方法,展示了创建具有不同生物和化学性质的多样化衍生物的潜力。例如,已经阐述了咪唑烷衍生物的合成路线,展示了它们在为进一步研究创造靶向分子的潜力 (Huang Jin-qing,2009)。
生物应用
- 一些衍生物是胆碱能酶的有效抑制剂,表明在神经退行性疾病中具有潜在的治疗应用。一项研究报告了源自取代苯并噻唑的新型高效抑制剂的合成,突出了咪唑烷-2,4,5-三酮部分在生化相互作用中的重要性 (Vladimír Pejchal 等,2011)。
化学性质和反应
- 将 1,3,4-恶二唑-2(3H)-酮衍生物转化为乙内酰脲衍生物的研究阐明了咪唑烷骨架在化学反应中的灵活性,为开发具有增强或特定功能的新化合物提供了基础 (R. Milcent 等,1991)。
分子建模和对接研究
- 已经探索了某些衍生物的抗菌活性和对接研究,提供了对控制生物功效的分子相互作用的见解。这表明了设计具有特定生物靶标的化合物的潜力 (YN Spoorthy 等,2021)。
抗菌和抗癌特性
- 咪唑烷-4-酮的衍生物显示出有希望的抗菌和抗癌特性,表明开发新的治疗剂的潜力。这些衍生物的合成和表征突出了结构修饰在实现预期生物结果中的重要性 (M. Sherif 等,2013)。
未来方向
属性
IUPAC Name |
ethyl 2-[3-[(3-fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O5/c1-2-22-11(18)8-17-13(20)12(19)16(14(17)21)7-9-4-3-5-10(15)6-9/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSJZWGVUZAITO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。